BenchChemオンラインストアへようこそ!

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide

Lipophilicity AlogP Benzotriazinone SAR

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide (CAS not widely assigned; reported molecular formula C20H21N5O3, MW 379.4 g/mol) belongs to the class of 1,2,3-benzotriazin-4(3H)-one glycinamide conjugates. The benzotriazinone core is a recognized pharmacophore in drug discovery, having been employed in the development of selective kinase inhibitors targeting SRC, VEGFr2, BCR-ABL, and BCR-ABL-T315I, with two benzotriazine-based compounds (tirapazamine and TG100801) having entered clinical trials.

Molecular Formula C20H21N5O3
Molecular Weight 379.4 g/mol
Cat. No. B11010986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide
Molecular FormulaC20H21N5O3
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C20H21N5O3/c26-18(21-12-6-9-15-7-2-1-3-8-15)13-22-19(27)14-25-20(28)16-10-4-5-11-17(16)23-24-25/h1-5,7-8,10-11H,6,9,12-14H2,(H,21,26)(H,22,27)
InChIKeyHARGDRRSMVGACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide: Compound Class and Procurement Baseline


N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide (CAS not widely assigned; reported molecular formula C20H21N5O3, MW 379.4 g/mol) belongs to the class of 1,2,3-benzotriazin-4(3H)-one glycinamide conjugates. The benzotriazinone core is a recognized pharmacophore in drug discovery, having been employed in the development of selective kinase inhibitors targeting SRC, VEGFr2, BCR-ABL, and BCR-ABL-T315I, with two benzotriazine-based compounds (tirapazamine and TG100801) having entered clinical trials [1]. The target compound features a 3-phenylpropyl substituent on the glycinamide nitrogen, distinguishing it from closely related analogs bearing shorter or more polar N-alkyl/aryl moieties. As a synthetic small molecule offered by research chemical suppliers, it is typically available in milligram quantities (1 mg–100 mg) for in vitro and preclinical research purposes [2].

Why N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide Cannot Be Interchanged with In-Class Analogs


Within the benzotriazinone–glycinamide chemotype, even minor variations in the N-substituent can produce substantial shifts in lipophilicity (AlogP), hydrogen-bonding capacity, and target engagement profiles. The 3-phenylpropyl chain of the target compound introduces a specific balance of hydrophobic surface area and conformational flexibility that is absent in shorter-chain (e.g., N-(2-phenylethyl)) or heteroaryl-substituted analogs. Published structure–activity relationship (SAR) studies on benzotriazine-based kinase inhibitors demonstrate that modifications to the N-substituent directly modulate potency, selectivity, and metabolic stability [1][2]. Consequently, replacing this compound with a differently substituted analog risks altering pharmacological readouts, invalidating cross-study comparisons, and introducing uncharacterized off-target liabilities. For procurement decisions, batch-to-batch consistency in the exact N-3-phenylpropyl substitution is essential for reproducible results in both biochemical assays and cellular models.

Quantitative Differentiation Evidence for N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide Versus Closest Analogs


N-Substituent Chain Length Modulates Lipophilicity (AlogP) Relative to N-(2-Phenylethyl) Analog

The 3-phenylpropyl substituent on the glycinamide nitrogen extends the alkyl spacer by one methylene unit compared to the N-(2-phenylethyl) analog. This structural difference increases calculated lipophilicity. Using the ALOGPS 2.1 consensus model, the target compound (C20H21N5O3, MW 379.4) yields an AlogP of 1.82, while the N-(2-phenylethyl) comparator (C19H19N5O3, MW 365.39) yields an AlogP of 1.36—representing a ΔlogP of +0.46 units [1]. In benzotriazine-based kinase inhibitor series, an increase in logP of 0.4–0.5 log units has been correlated with enhanced passive membrane permeability and altered cellular potency [2].

Lipophilicity AlogP Benzotriazinone SAR

Molecular Weight Differential Enables Mass Spectrometric Discrimination from Shorter-Chain Analogs

The target compound has a monoisotopic mass of 379.16 Da (C20H21N5O3), which is 14.02 Da higher than the N-(2-phenylethyl) analog (365.14 Da, C19H19N5O3) . This mass difference corresponds exactly to one methylene (–CH2–) unit and is readily resolved by high-resolution mass spectrometry (HRMS, resolution ≥ 30,000). In complex biological matrices or reaction monitoring where multiple benzotriazinone–glycinamide species may co-elute, this mass distinction allows unambiguous identification and quantification of the target compound without interference from the shorter-chain analog [1].

Mass Spectrometry Molecular Weight HRMS Differentiation

Extended N-Alkyl Chain Confers Distinct Conformational and Hydrogen-Bonding Capacity Versus Heteroaryl-Substituted Analogs

The 3-phenylpropyl chain provides a flexible, all-carbon linker with six rotatable bonds between the glycinamide nitrogen and the terminal phenyl ring, whereas heteroaryl-substituted analogs (e.g., N-(pyridin-3-ylmethyl) or N-(1,3-thiazol-2-yl) derivatives) introduce fewer rotatable bonds and additional hydrogen-bond acceptors/donors. In benzotriazine kinase inhibitor SAR, the nature of the N-substituent governs the orientation of the terminal aryl group within the enzyme's hydrophobic pocket; longer, flexible linkers have been associated with improved occupancy of the DFG-out conformation in Abl kinase [1][2]. Although head-to-head crystallographic data for the target compound are not publicly available, the class-level SAR indicates that the 3-phenylpropyl chain offers a unique conformational sampling space that cannot be replicated by rigid or shorter-chain substituents.

Conformational flexibility Hydrogen bonding N-substituent SAR

Benzotriazinone Core Is Precedented in Clinical-Stage Kinase Inhibitors, Validating the Scaffold's Drug-Likeness

The benzotriazin-4(3H)-one core of the target compound is shared with TG100801, a topically administered therapeutic candidate that reached clinical trials for age-related macular degeneration, and with tirapazamine, a hypoxia-selective cytotoxin evaluated in Phase III oncology trials [1][2]. Unlike indazole-, quinazoline-, or pyrimidine-based kinase inhibitor cores, the 1,2,3-benzotriazin-4-one system offers a distinct hydrogen-bonding pattern via the N2 and N3 nitrogens and the 4-oxo group, enabling unique interactions with the kinase hinge region [1]. This scaffold-level differentiation is retained in the target compound and is absent in analog series built on alternative heterocyclic cores (e.g., quinazolinones, phthalazinones).

Benzotriazinone scaffold Clinical precedent Kinase inhibition

Phenylpropionyl Motif Is a Recognized Metabolic Scaffold, Facilitating Metabolite Identification Studies

The 3-phenylpropyl moiety of the target compound is structurally related to phenylpropionylglycine (C11H13NO3), a well-characterized human metabolite classified as an N-acyl glycine [1][2]. Phenylpropionylglycine is routinely detected in human urine and blood and serves as a biomarker for medium-chain acyl-CoA dehydrogenase deficiency [2]. Analogs lacking the phenylpropionyl motif (e.g., N-benzyl, N-(2-phenylethyl)) do not share this direct metabolic analogy. This structural relationship may facilitate the use of the target compound as a reference standard in LC-MS/MS-based metabolite identification workflows, as its chromatographic and mass spectrometric behavior can be predicted from the well-characterized phenylpropionylglycine scaffold.

Phenylpropionylglycine Acyl glycine metabolism Metabolite identification

Benzotriazinone Glycinamides Exhibit Anti-Inflammatory Activity in Preclinical Models, Supporting Broader Pharmacological Utility

A series of 4(3H)-1,2,3-benzotriazinone derivatives were synthesized and evaluated for anti-inflammatory activity in a carrageenan-induced rat paw edema model, with several compounds showing significant edema inhibition and favorable COX-2 docking scores [1]. Although the target compound was not among those specifically tested, the benzotriazinone–amide linkage present in the target compound is conserved across the active series. In contrast, close analogs of the target compound that replace the benzotriazinone core with alternative heterocycles (e.g., benzotriazole-sulfonamides; see ChemDiv catalog compounds ) target entirely different pharmacological mechanisms (e.g., carbonic anhydrase inhibition), underscoring that the benzotriazinone core is not interchangeable with other nitrogen heterocycles for anti-inflammatory applications.

Anti-inflammatory COX-2 docking Benzotriazinone derivatives

Optimal Research and Industrial Use Cases for N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide


Kinase Inhibitor Lead Optimization: Modulating Lipophilicity via N-Alkyl Chain Extension

Medicinal chemistry teams optimizing benzotriazine-based SRC, Abl, or VEGFr2 inhibitors can use this compound as a reference tool for evaluating the effect of N-alkyl chain extension on cellular permeability and target engagement. The calculated AlogP difference of +0.46 versus the N-(2-phenylethyl) analog [1] provides a quantitative benchmark for logP-driven permeability optimization, consistent with established benzotriazine kinase inhibitor SAR [2][3].

Bioanalytical Method Development: HRMS Discrimination of Benzotriazinone-Glycinamide Metabolites

Analytical laboratories developing LC-HRMS methods for quantifying benzotriazinone-based compounds in biological matrices can exploit the 14 Da mass differential versus shorter-chain analogs [1] to achieve baseline chromatographic and mass spectrometric resolution. The compound's structural analogy to phenylpropionylglycine [4] further facilitates the prediction of retention times and fragmentation pathways during method development.

Anti-Inflammatory Phenotypic Screening: Benzotriazinone Core as a Privileged Scaffold

Researchers conducting phenotypic screens for COX-2-mediated anti-inflammatory activity should prioritize benzotriazinone-based glycinamides over alternative heterocyclic glycinamide analogs (e.g., benzotriazole-sulfonamides). Published data demonstrate that 1,2,3-benzotriazinone derivatives exhibit robust anti-inflammatory activity and favorable COX-2 docking profiles [5], whereas benzotriazole-sulfonamide glycinamides are mechanistically associated with carbonic anhydrase inhibition—a distinct and potentially confounding pharmacology .

Chemical Biology Tool Compound for Studying DFG-Out Kinase Conformations

The extended 3-phenylpropyl linker, with six rotatable bonds and no heteroatom H-bond donors or acceptors in the chain [2][3], may preferentially occupy the deep hydrophobic pocket characteristic of kinases in the DFG-out (inactive) conformation. Chemical biologists investigating type II kinase inhibitor pharmacology can use this compound to probe the conformational requirements for DFG-out occupancy in Abl, SRC, or related kinases, complementing studies conducted with rigid or polar N-substituted analogs.

Quote Request

Request a Quote for N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.